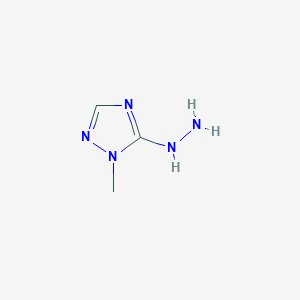
4-(Difluoromethoxy)-2,6-difluorobenzaldehyde
描述
4-(Difluoromethoxy)-2,6-difluorobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and difluorobenzaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of 2,6-difluorobenzaldehyde with difluoromethylating agents under controlled conditions. For instance, difluorocarbene generated from difluoromethylating reagents can be used to introduce the difluoromethoxy group .
Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient introduction of difluoromethoxy groups onto the benzaldehyde core .
化学反应分析
Types of Reactions: 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Difluoromethylating Agents:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
科学研究应用
4-(Difluoromethoxy)-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in the context of idiopathic pulmonary fibrosis, the compound has been shown to inhibit the epithelial-mesenchymal transition (EMT) process by modulating the TGF-β1/Smad signaling pathway. This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen .
相似化合物的比较
Trifluoromethyl Ethers: Compounds with trifluoromethyl groups exhibit similar properties but differ in their reactivity and biological activities.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group but have different core structures and applications.
Uniqueness: 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde is unique due to its specific substitution pattern and the presence of both difluoromethoxy and difluorobenzaldehyde groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXBLTLWIYNKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


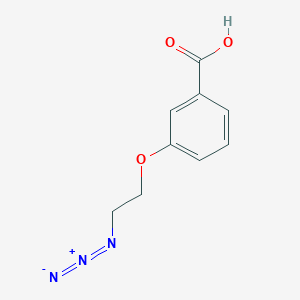
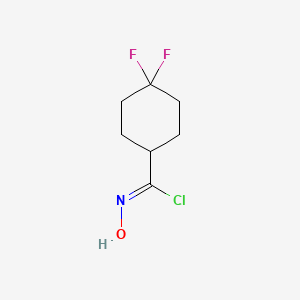
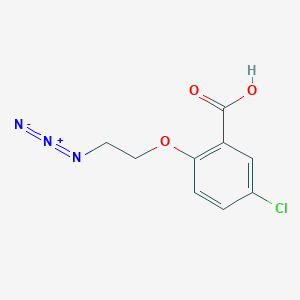
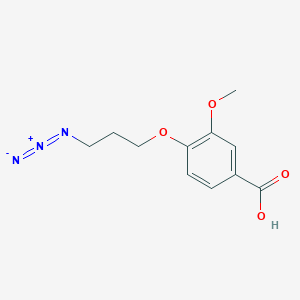
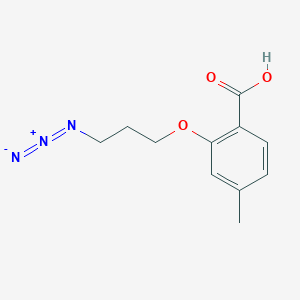
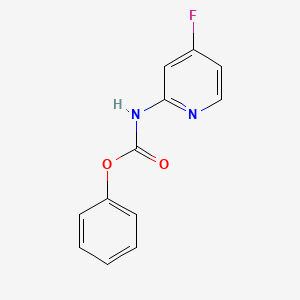
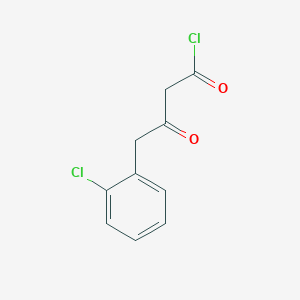
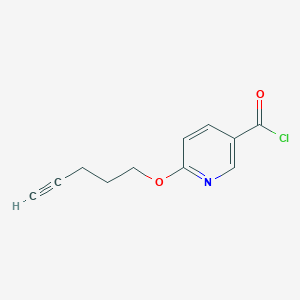
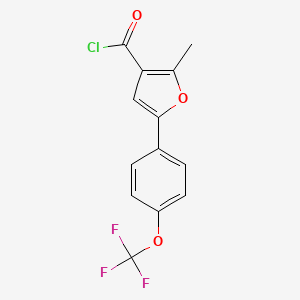

![7-Fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1413201.png)

